High-efficiency electrosynthesis of urea over bacterial cellulose regulated Pd–Cu bimetallic catalyst

EES Catalysis Pub Date: 2022-10-28 DOI: 10.1039/d2ey00038e

Abstract

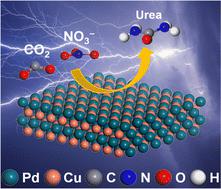

Ambient synthesis of urea through electrocatalytic coupling reaction of carbon dioxide (CO2) with nitrate (NO3−) has been regarded as a promising means to substitute the industrial energy- and capital-concentrated Haber–Bosch and Bosch–Meiser processes. Here we report the fabrication of PdCu alloying nanoparticles (NPs) anchored on carbonized bacterial cellulose (CBC) (PdCu/CBC) for ambient electrosynthesis of urea. As the electrocatalyst, the PdCu/CBC exhibits superior electrocatalytic activity toward urea synthesis with CO2 and NO3−, affording a remarkable urea yield rate of 763.8 ± 42.8 μg h−1 mgcat.−1 at −0.50 V (vs. RHE) and an exceptional faradaic efficiency (FE) of 69.1 ± 3.8% at −0.40 V (vs. RHE) under ambient conditions. The theoretical calculations unveil that this alloying catalyst provides Pd and Cu dual active sites with favored internal electron transferability, enabling generation of key *NO2 and *CO2 intermediates to facilitate C–N coupling reaction for urea synthesis. The operando spectroscopy characterization studies support the theoretical calculation results. To ensure the accuracy of the analysis data in this work, we investigated in detail the influence of the by-products in urea synthesis on the diacetyl monoxime colorimetric method and 1H nuclear magnetic resonance method for urea quantitative determination.

Recommended Literature

- [1] Effects of surface-functionalized TiO2 nanoparticles on copper ion toxicity under simultaneous and sequential exposure conditions†

- [2] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase

- [3] General and physical chemistry

- [4] Atomically flat semiconductor nanoplatelets for light-emitting applications

- [5] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy

- [6] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†

- [7] Back cover

- [8] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†

- [9] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin

- [10] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties

Journal Name:EES Catalysis

Research Products

-

CAS no.: 13490-74-9

-

CAS no.: 1493-23-8

-

CAS no.: 182823-26-3

-

CAS no.: 131159-39-2